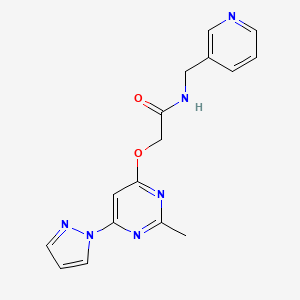

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide

Description

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide features a pyrimidine core substituted with a methyl group at position 2 and a pyrazole ring at position 4. The oxygen-linked acetamide side chain connects to a pyridin-3-ylmethyl group, which may enhance binding to neurological targets due to the pyridine moiety’s ability to participate in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-12-20-14(22-7-3-6-19-22)8-16(21-12)24-11-15(23)18-10-13-4-2-5-17-9-13/h2-9H,10-11H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKZWSFXCJRILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NCC2=CN=CC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula :

- Molecular Weight : 394.4 g/mol

The structure features a pyrimidine ring substituted with a pyrazole moiety and an acetamide group linked to a pyridine derivative, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrazole-pyrimidine intermediate.

- Coupling with the pyridine derivative under controlled conditions to yield the final product.

- Optimization for yield and purity using techniques such as chromatography.

Research indicates that 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide may exert its effects through several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can affect cellular proliferation and survival .

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, possibly by modulating endoplasmic reticulum stress and reducing apoptosis in neuronal cells .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of related compounds within the pyrazolo[1,5-a]pyrimidine class, particularly against β-coronaviruses. These compounds have demonstrated efficacy in inhibiting viral replication by targeting host cell pathways essential for viral lifecycle .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the activity of various enzymes implicated in oncogenic processes. For example:

- CSNK2 Inhibition : Analogues have been tested for their ability to inhibit casein kinase 2 (CSNK2), showing significant potency against cancer cell lines driven by RET gene fusions .

Comparative Analysis

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, which include compounds similar to 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide, have shown promising antitumoral effects. These compounds can inhibit oncogenes such as RET kinases, which are implicated in various cancers. Studies have demonstrated that these compounds exhibit antitumoral activity against RET-gene-fusion-driven tumor models, suggesting their potential as targeted therapies in oncology .

2. Kinase Inhibition

The compound's structure suggests it may interact with specific kinases involved in cancer progression. Kinase inhibitors are critical in developing therapies for cancers characterized by aberrant signaling pathways. The presence of the pyrazole and pyrimidine moieties in its structure enhances its ability to bind to kinase targets, potentially leading to effective therapeutic agents .

Case Studies

Case Study 1: RET Kinase Inhibition

In a study examining the efficacy of pyrazolo[3,4-d]pyrimidine derivatives, researchers found that certain analogs showed significant inhibition of RET kinase activity. The study highlighted the importance of structural modifications in enhancing potency and selectivity against RET-driven tumors. The findings suggest that 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide could serve as a lead compound for further development .

Case Study 2: Synthesis and Characterization

A detailed synthesis protocol for related compounds indicates that multi-step reactions involving pyrazole and pyrimidine derivatives can yield high purity products suitable for biological testing. The methods employed in these studies emphasize regioselectivity and yield optimization, critical for producing compounds with desired biological activities .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis :

Treatment with concentrated HCl at reflux yields 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetic acid. -

Basic Hydrolysis :

Reaction with NaOH produces the sodium salt of the carboxylic acid derivative .

Functionalization via Nucleophilic Substitution

The pyrimidine ring’s electron-deficient C4 position (activated by the adjacent oxygen atom) is susceptible to nucleophilic substitution.

Coupling Reactions

The pyridin-3-ylmethylamine group participates in amide bond formation or substitution:

-

Re-amination :

Reaction with chloroacetyl chloride in the presence of triethylamine yields N-substituted derivatives . -

Cross-Coupling :

Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis modifies the pyrazole ring .

Heterocyclic Ring Modifications

Pyrazole Functionalization :

-

N-Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in DMF/KCO introduces alkyl groups at the pyrazole N1 position . -

Halogenation :

Bromination using NBS in DMF selectively substitutes the pyrazole C5 position .

Pyrimidine Ring Reactions :

-

Oxidation :

Reaction with mCPBA oxidizes the pyrimidine ring’s nitrogen, forming N-oxide derivatives .

Metabolic and Stability Studies

In vivo studies of structural analogs (e.g., Epirimil ) reveal:

-

Hepatic Metabolism : Cytochrome P450-mediated oxidation of the pyridylmethyl group.

-

Hydrolytic Stability : The acetamide bond remains intact under physiological pH but hydrolyzes in acidic environments (e.g., gastric fluid) .

Synthetic Route Optimization

Key steps in the compound’s synthesis include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epirimil (N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-yl)Pyrimidin-4-yl)Thio)Acetamide)

Epirimil, a structural analog, replaces the pyrazole group with a pyridin-2-yl substituent and substitutes the oxygen atom with a sulfur (thioether) linkage.

- Pharmacological Activity : Epirimil demonstrated anticonvulsant efficacy in in silico and in vivo studies, targeting voltage-gated sodium channels or GABA receptors .

- The 3,4-dimethoxyphenyl group in Epirimil may confer higher metabolic stability but reduce solubility compared to the pyridin-3-ylmethyl group .

Agricultural Pyrimidine Derivatives ()

Compounds like †(2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide) and ‡(2-Chloro-4-ethylamino-6-isopropylamino-s-triazine) share acetamide/pyrimidine backbones but are optimized for herbicide activity.

- Key Differences: Chlorine and alkylamino substituents enhance soil persistence and weed enzyme inhibition (e.g., acetolactate synthase). The absence of aromatic heterocycles (e.g., pyrazole or pyridine) in these compounds limits CNS activity, redirecting utility to agriculture .

Imidazo-Pyridine Acetamides ()

Examples include MM0333.02 (2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide).

- Methyl and phenyl substituents enhance hydrophobicity, which may improve membrane permeability but limit aqueous solubility .

Patent Compound P-0042 ()

This compound (cyclopropylacetamide derivative with dihydropyridazinone) shares an acetamide group but diverges in core structure.

- Functional Differences: The dihydropyridazinone moiety enables hydrogen bonding with polar residues in enzymatic targets (e.g., kinases). Cyclopropylamine increases metabolic stability via steric hindrance to oxidative degradation, a feature absent in the target compound .

Comparative Analysis Table

Discussion of Research Findings

- Thioether vs. Oxygen Linkers : Epirimil’s thioether group improves lipophilicity but may increase hepatotoxicity risk compared to the target compound’s oxygen linker .

- Heterocyclic Substitutions : Pyrazole (target compound) vs. pyridine (Epirimil) alters electron distribution, affecting binding to aromatic residues in target proteins.

- Agricultural vs. Pharmaceutical Design : Chlorine and alkyl groups in agricultural compounds () prioritize environmental stability over CNS compatibility .

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions to attach the pyrazole moiety to the pyrimidine core.

- Condensation reactions using condensing agents (e.g., DCC or EDC) to form the acetamide bond between the pyrimidine-oxygen intermediate and the pyridinylmethylamine derivative .

- Purification via column chromatography to isolate the target compound, ensuring >95% purity .

Key conditions include temperature control (60–80°C for substitution), anhydrous solvents (e.g., DMF or THF), and inert atmospheres to prevent side reactions .

Basic: How is the structural identity of this compound confirmed in synthetic workflows?

Answer:

Structural confirmation relies on:

- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks. For example, the pyrimidine ring protons appear as distinct doublets in δ 7.5–8.5 ppm, while the pyrazole protons resonate near δ 6.5–7.0 ppm .

- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., [M+H]⁺ peak at m/z 368.1482) .

- IR spectroscopy to confirm functional groups, such as amide C=O stretches (~1650 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Basic: What preliminary biological screening approaches are used to assess its bioactivity?

Answer:

Initial screening includes:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .

- Cytotoxicity profiling against cancer cell lines (e.g., NCI-H460), with comparisons to structurally similar compounds (e.g., benzimidazole derivatives with IC₅₀ = 0.03 µM) .

- Receptor binding studies via radioligand displacement assays to evaluate affinity for targets like GPCRs or ion channels .

Advanced: How can researchers optimize reaction yields and minimize byproducts during synthesis?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) to statistically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for pyrazole coupling (e.g., 75°C, 12 hours, DMF solvent) .

- In situ monitoring via HPLC or FTIR to track reaction progress and halt at maximal product formation .

- Byproduct suppression using scavenger resins (e.g., polymer-bound sulfonic acid for amine byproducts) .

Advanced: How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Answer:

Contradictions arise from dynamic effects (e.g., tautomerism in pyrimidine rings). Resolution involves:

- Multi-nuclear NMR : ¹⁵N NMR can clarify nitrogen environments in pyrazole-pyrimidine systems .

- DFT calculations : Comparing computed chemical shifts (e.g., using Gaussian09) with experimental data to identify dominant tautomers .

- 2D NMR techniques (e.g., HSQC, NOESY) to map through-space and through-bond correlations .

Advanced: What computational tools are recommended for predicting its interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses in enzyme active sites. For example, the pyrimidine oxygen may form hydrogen bonds with kinase hinge regions .

- MD simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .

- Pharmacophore modeling (MOE, Phase) to align structural features with known bioactive scaffolds .

Advanced: How can mechanistic studies elucidate its mode of action in enzyme inhibition?

Answer:

- Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For example, a shift in Kₘ without Vₘₐₓ change suggests competitive binding .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer forces driving interactions .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., CDK2) to resolve binding motifs at <2.0 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.